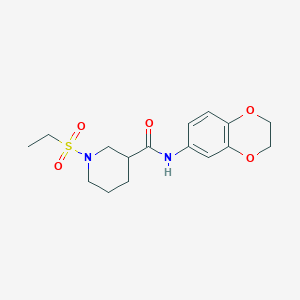![molecular formula C21H24N6O2 B5606029 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606029.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions that incorporate various substituents into the pyrimidine core to achieve desired chemical functionalities. Studies such as those conducted by Abu‐Hashem et al. (2020) and Ikeda et al. (1996) provide insights into the synthesis of pyrimidine derivatives, highlighting the versatility of pyrimidine chemistry in generating compounds with significant biological activities. These methodologies can be adapted for synthesizing compounds like 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine, emphasizing the importance of selecting appropriate reactants and conditions to achieve the target molecular structure (Abu‐Hashem et al., 2020) (Ikeda et al., 1996).
Molecular Structure Analysis
The detailed molecular structure of such compounds is typically elucidated using advanced spectroscopic techniques, including NMR and X-ray crystallography. For instance, Harutyunyan et al. (2019) and Kolar et al. (1996) have demonstrated the structural characterization of related pyrimidine derivatives, providing a basis for understanding the spatial arrangement of atoms within the molecule and its electronic structure, which is crucial for predicting reactivity and interaction with biological targets (Harutyunyan et al., 2019) (Kolar et al., 1996).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidine derivatives are influenced by the nature of their substituents. The studies by Guo et al. (2023) and Sako et al. (2000) offer insights into the reactivity patterns of pyrimidine derivatives under various conditions, showcasing their potential for further chemical modifications and the formation of novel compounds with enhanced properties (Guo et al., 2023) (Sako et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their application in various fields. Research by Mallesha et al. (2012) and Dhanalakshmi et al. (2018) provides valuable data on the physical characteristics of similar pyrimidine derivatives, which are essential for handling, formulation, and application in different scientific and industrial contexts (Mallesha et al., 2012) (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is fundamental for the application and further modification of pyrimidine derivatives. Insights from Karczmarzyk and Malinka (2004) and Cai et al. (2007) on the chemical behavior of related compounds under different conditions can provide a foundation for predicting the reactivity of this compound in synthetic and biological systems (Karczmarzyk & Malinka, 2004) (Cai et al., 2007).
Propiedades
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-16(2)27(14-24-15)20-12-19(22-13-23-20)25-8-10-26(11-9-25)21(28)17-6-4-5-7-18(17)29-3/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPQFMQGYKONAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)

![(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-ethoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5605963.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5605981.png)

![1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5605993.png)
![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)
![5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5606003.png)
![3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5606005.png)

![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5606024.png)
